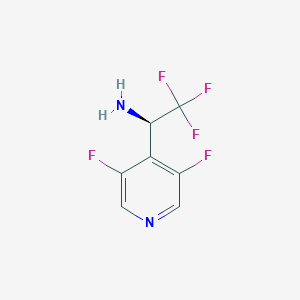
(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine group substituted with three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine: Similar structure with chlorine atoms instead of fluorine.
(1R)-1-(3,5-dibromopyridin-4-yl)-2,2,2-trifluoroethanamine: Similar structure with bromine atoms instead of fluorine.
Uniqueness
(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5F5N2 |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
(1R)-1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2/t6-/m1/s1 |
Clé InChI |
RGAXJKGXPGDYKV-ZCFIWIBFSA-N |
SMILES isomérique |
C1=C(C(=C(C=N1)F)[C@H](C(F)(F)F)N)F |
SMILES canonique |
C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















